molecular formula C8H6BrNO2 B13925615 (2-Bromo-phenyl)-oxo-acetaldehyde oxime

(2-Bromo-phenyl)-oxo-acetaldehyde oxime

Cat. No.: B13925615
M. Wt: 228.04 g/mol
InChI Key: YRUDEXOYOJEORP-UHFFFAOYSA-N
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Description

(2-Bromo-phenyl)-oxo-acetaldehyde oxime is an organic compound that features a bromine atom attached to a phenyl ring, an oxo group, and an oxime functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-phenyl)-oxo-acetaldehyde oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Bromo-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Lacks the oxime group but shares the bromine-substituted phenyl ring.

    Phenylacetaldehyde oxime: Lacks the bromine atom but contains the oxime group.

    2-Bromo-phenyl)-oxo-acetaldehyde: Lacks the oxime group but contains the bromine-substituted phenyl ring and oxo group.

Uniqueness

(2-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and potential biological activities .

Properties

IUPAC Name

1-(2-bromophenyl)-2-hydroxyiminoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUDEXOYOJEORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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